Ethyl 3-bromopropanoate

Catalog No.
S1540864
CAS No.
539-74-2
M.F
C5H9BrO2
M. Wt
181.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromopropanoate

CAS Number

539-74-2

Product Name

Ethyl 3-bromopropanoate

IUPAC Name

ethyl 3-bromopropanoate

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3

InChI Key

FQTIYMRSUOADDK-UHFFFAOYSA-N

SMILES

CCOC(=O)CCBr

Synonyms

3-Bromopropanoic acid ethyl ester

Canonical SMILES

CCOC(=O)CCBr

Synthesis of Carbonyl Compounds

Ethyl 3-bromopropionate serves as a precursor for various carbonyl compounds, including ketones, esters, and acids. The bromine atom readily participates in nucleophilic substitution reactions, allowing researchers to introduce a three-carbon chain with a carbonyl group into target molecules. A study describes its use in the synthesis of (3’,4’-dimethoxyphenyl)-5-oxopentanoic acid, a potential anticonvulsant agent [1].

Source

[1] Sigma-Aldrich product page for Ethyl 3-bromopropionate ()

Exploration of Anti-Markovnikov Additions

The synthesis of Ethyl 3-bromopropionate itself showcases an interesting concept in organic chemistry. It can be prepared through the hydrobromination of ethyl acrylate, a reaction that proceeds in an anti-Markovnikov fashion. This means the bromine atom adds to the less substituted carbon of the double bond, which is not the usual behavior in such reactions. Studying the reaction conditions and mechanisms for this transformation can contribute to the development of new and selective synthetic methods [2].

Source

[2] Wikipedia page for Ethyl 3-bromopropionate ()

Ethyl 3-bromopropionate (C5H9BrO2) is a colorless liquid classified as an organobromine compound. It is an alkylating agent, meaning it can introduce an alkyl group (a hydrocarbon chain) to another molecule [].

Ethyl 3-bromopropionate finds application in organic synthesis as a versatile building block for the preparation of various molecules. It serves as a precursor for ketones, esters, and other functionalized compounds [].


Molecular Structure Analysis

The key features of ethyl 3-bromopropionate's structure include:

  • A three-carbon chain with a bromine atom attached to the third carbon (C-3) [].
  • An ester group (C=O-O-C) linking the C-3 carbon to an ethyl group (CH3CH2-) [].

This structure allows the molecule to participate in various chemical reactions due to the presence of the electrophilic carbonyl carbon (C=O) and the nucleophilic bromine atom.


Chemical Reactions Analysis

Synthesis:

Ethyl 3-bromopropionate can be synthesized through two main routes:

  • Esterification: This method involves reacting 3-bromopropionic acid with ethanol in the presence of an acid catalyst [].
BrCH2CH2COOH + CH3CH2OH  → BrCH2CH2COOCH2CH3 + H2O (Eq. 1) []
  • Hydrobromination: This reaction involves treating ethyl acrylate (CH2=CHCOOCH2CH3) with hydrogen bromide (HBr) in an anti-Markovnikov fashion, meaning the bromine atom attaches to the less substituted carbon [].
CH2=CHCOOCH2CH3 + HBr → BrCH2CH2COOCH2CH3 (Eq. 2) []

Other Reactions:

Ethyl 3-bromopropionate can participate in various reactions due to its functional groups. Here are some examples:

  • Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alcohols, to form new C-N or C-O bonds [].
  • Claisen condensation: This reaction condenses the ester with another ester or ketone to form β-ketoesters, which are valuable intermediates in organic synthesis [].

Physical And Chemical Properties Analysis

  • Melting Point: Not reported.
  • Boiling Point: 135–136 °C (275–277 °F; 408–409 K) at 50 mmHg [].
  • Density: 1.412 g/mL at 25 °C [].
  • Solubility: Soluble in organic solvents like ethanol, ether, and chloroform [].
  • Stability: Stable under normal storage conditions but can hydrolyze (react with water) to form 3-bromopropionic acid and ethanol over time [].

Mechanism of Action (Not Applicable)

Ethyl 3-bromopropionate is not directly involved in biological systems and does not have a specific mechanism of action within living organisms.

Ethyl 3-bromopropionate is a hazardous compound and should be handled with caution. Here are some key safety points:

  • Toxicity: It is considered a mild skin, eye, and respiratory irritant [].
  • Flammability: Flammable liquid [].
  • Reactivity: Reacts with strong bases and oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from incompatible materials.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, making it useful in synthetic organic chemistry.
  • Esterification: It can be synthesized through the esterification of 3-bromopropionic acid with ethanol.
  • Hydrobromination: An alternative synthesis route involves the hydrobromination of ethyl acrylate, proceeding via an anti-Markovnikov mechanism .

Example Reactions

  • Nucleophilic Addition: Reaction with amines to form amides.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form β-amino esters.

The synthesis of Ethyl 3-bromopropanoate can be achieved through several methods:

  • Esterification:
    • Reacting 3-bromopropionic acid with ethanol in the presence of an acid catalyst.
    text
    CH_2BrCH_2COOH + C_2H_5OH → CH_2BrCH_2COOC_2H_5 + H_2O
  • Hydrobromination:
    • Hydrobromination of ethyl acrylate using hydrogen bromide, leading to the formation of Ethyl 3-bromopropanoate via an anti-Markovnikov addition.
  • Domino Reactions:
    • Recent studies have shown that it can participate in domino reactions when reacted with bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to complex products .

Ethyl 3-bromopropanoate finds utility in various fields:

  • Synthetic Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Research: Its alkylating properties make it useful for studying enzyme mechanisms and protein interactions.
  • Material Science: It is explored for its potential applications in polymer chemistry .

Studies on Ethyl 3-bromopropanoate's interactions primarily focus on its reactivity with biological molecules. Its ability to modify proteins and nucleic acids through alkylation raises concerns about cytotoxicity and mutagenicity. Research has indicated that it may interact with cellular pathways involving oxidative stress and inflammation, although comprehensive interaction profiles are still needed .

Similar Compounds: Comparison

Several compounds exhibit structural similarities to Ethyl 3-bromopropanoate, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
Ethyl 2-bromobutanoateC5_5H9_9BrO₂Similar structure, different position of bromine
Methyl 3-bromopropanoateC5_5H9_9BrO₂Methyl group instead of ethyl
Propyl 3-bromopropanoateC6_6H11_11BrO₂Propyl group leads to different reactivity
Ethyl 2-chloropropanoateC5_5H9_9ClO₂Chlorine instead of bromine

Uniqueness

Ethyl 3-bromopropanoate is unique due to its specific bromine positioning that influences its reactivity and biological interactions compared to other halogenated esters. Its ability to participate in diverse synthetic routes makes it particularly valuable in organic synthesis.

XLogP3

1.2

Boiling Point

179.0 °C

UNII

9B28G9S1JV

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

539-74-2

Wikipedia

Ethyl 3-bromopropionate

General Manufacturing Information

Propanoic acid, 3-bromo-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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